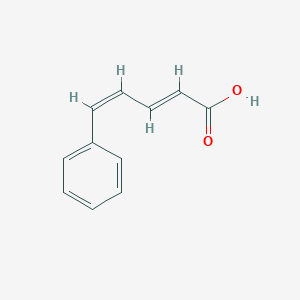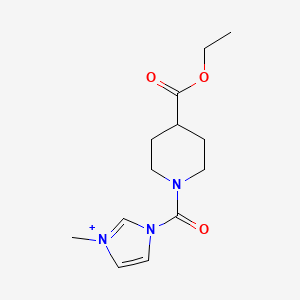![molecular formula C25H33BrO8 B12942855 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine](/img/structure/B12942855.png)
2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine is a complex organic compound known for its unique structure and properties. It is a derivative of dibenzo-24-crown-8, a macrocyclic compound that is widely used in various chemical applications due to its ability to form complexes with metal ions .
Méthodes De Préparation
The synthesis of 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine typically involves the bromination of dibenzo-24-crown-8. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines, thiols, and alcohols.
Applications De Recherche Scientifique
2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and in phase-transfer catalysis.
Biology: The compound’s ability to form complexes with metal ions makes it useful in biological studies, particularly in the study of ion transport and enzyme activity.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to encapsulate and transport metal ions.
Mécanisme D'action
The mechanism by which 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine exerts its effects is primarily through its ability to form stable complexes with metal ions. The molecular structure allows for the encapsulation of metal ions, facilitating their transport and reactivity. This property is exploited in various chemical and biological applications, where the compound acts as a molecular transporter or catalyst.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine stands out due to its unique structure and high affinity for metal ions. Similar compounds include:
Dibenzo-24-crown-8: The parent compound, which lacks the bromomethyl group.
Dibenzo-18-crown-6: A smaller crown ether with similar properties but different ion selectivity.
Dibenzo-30-crown-10: A larger crown ether with different complexation properties.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C25H33BrO8 |
|---|---|
Poids moléculaire |
541.4 g/mol |
Nom IUPAC |
14-(bromomethyl)-2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12(17),13,15,28,30-hexaene |
InChI |
InChI=1S/C25H33BrO8/c26-20-21-5-6-24-25(19-21)34-18-14-30-10-9-28-12-16-32-23-4-2-1-3-22(23)31-15-11-27-7-8-29-13-17-33-24/h1-6,19H,7-18,20H2 |
Clé InChI |
LBFNCSFZRPNUIB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=C(C=CC(=C3)CBr)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)
![2-(6,7-Dihydro-5H-cyclopenta[b]pyridin-5-yl)acetic acid](/img/structure/B12942781.png)
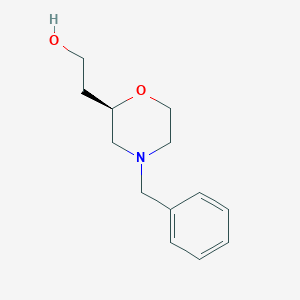
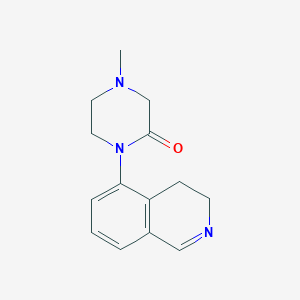
![(R)-5-(3-Hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B12942793.png)
![(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B12942795.png)
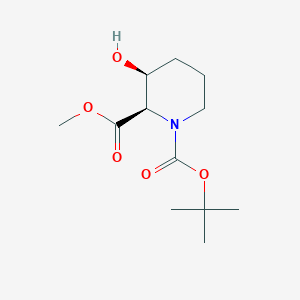
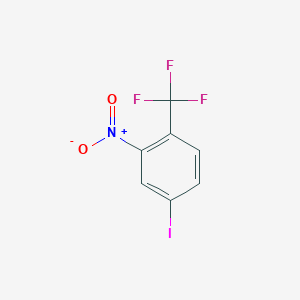
![6-Amino-4-azaspiro[2.4]heptan-5-one hydrochloride](/img/structure/B12942816.png)
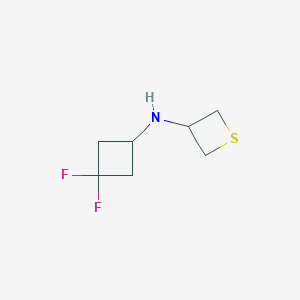
![2-Phenyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B12942821.png)
